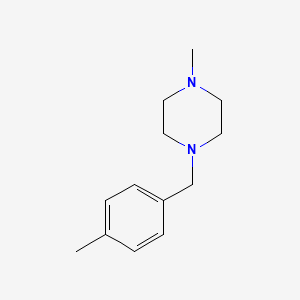
1-methyl-4-(4-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(4-methylbenzyl)piperazine, also known as 4-MBCP, is a piperazine derivative that has been of interest to researchers due to its potential therapeutic applications. It is a compound that has been synthesized in the laboratory and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-methyl-4-(4-methylbenzyl)piperazine is not fully understood. However, it is believed to act on the GABAergic and dopaminergic systems in the brain. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect. It has also been found to increase the levels of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects
1-methyl-4-(4-methylbenzyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of GABA and dopamine in the brain, which are neurotransmitters that have a calming and mood-regulating effect. It has also been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-methyl-4-(4-methylbenzyl)piperazine in lab experiments include its ability to exhibit a range of biochemical and physiological effects, its ease of synthesis, and its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action, and the need for careful dosing to avoid potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-(4-methylbenzyl)piperazine. One area of research could focus on its potential use in the treatment of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain. Another area of research could focus on its potential use in the treatment of anxiety and depression, as it has been found to exhibit anxiolytic and antidepressant properties in animal models. Additionally, further research could be done to fully understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
The synthesis of 1-methyl-4-(4-methylbenzyl)piperazine involves the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis method has been optimized to ensure the purity and consistency of the product.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(4-methylbenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain.
Eigenschaften
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-3-5-13(6-4-12)11-15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDPDUAEOGGTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-methylbenzyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)



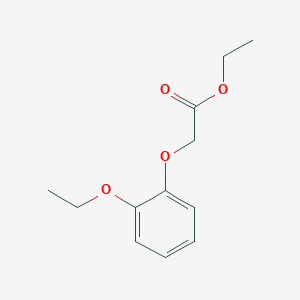
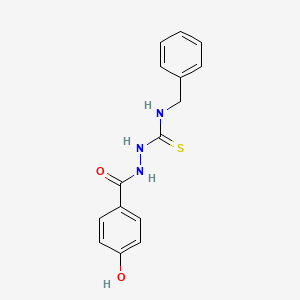
![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
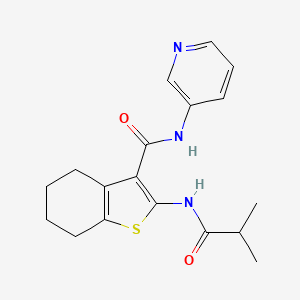
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)

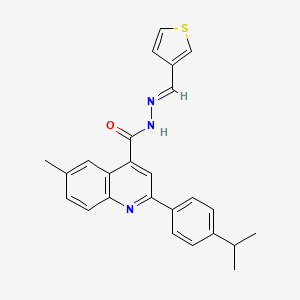
![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)

![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)